(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-14-8-6-13(7-9-14)11-15-18(24)22(19(26)27-15)12-17(23)21-16-5-3-4-10-20-16/h3-11H,2,12H2,1H3,(H,20,21,23)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKCYIJDDDRTQX-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the subsequent introduction of the ethoxybenzylidene and pyridinylacetamide groups. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various aldehydes. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. For instance, research has shown that thiazolidinone-based compounds disrupt microtubule dynamics, which is crucial for cancer cell division and proliferation. This mechanism suggests potential use in treating various cancers by inhibiting tumor growth through cytotoxic effects .
Antimicrobial Properties
Thiazolidinones have also been investigated for their antimicrobial activities. The unique structure of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide may contribute to its effectiveness against bacterial strains. Studies suggest that the compound could inhibit bacterial growth by targeting specific enzymes or pathways involved in bacterial metabolism.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinone derivatives has been documented in several studies. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases. Research indicates that these compounds can reduce pro-inflammatory cytokine levels, thereby alleviating symptoms associated with chronic inflammation.
Case Studies
Mechanism of Action
The mechanism of action of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anti-inflammatory and anticancer applications, the compound may modulate specific signaling pathways, reducing inflammation or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Several structurally related thiazolidinone derivatives have been reported, differing primarily in substituents on the benzylidene group and the position of the pyridyl acetamide moiety. Key analogues include:
Substituent Effects
- The 2-methyl-3-phenylpropenylidene group in introduces steric bulk and extended conjugation, likely affecting binding pocket accessibility.
Pyridyl Position :
- Functional Groups: The cyano and methyl groups in alter electron density and steric profiles, possibly modulating selectivity for kinases or proteases. Sulfanylidene (S=) vs. thioxo (C=S) groups ( vs. target compound) influence tautomerism and redox properties .
Biological Activity
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, along with structure-activity relationships (SARs) derived from various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a study evaluated the in vitro anticancer activity of various synthesized thiazolidinones against multiple cancer cell lines including leukemia, melanoma, and breast cancer. The compound this compound was found to inhibit cell proliferation effectively, with IC50 values indicating potent activity against these cell lines .
| Cancer Type | IC50 Value (µM) |
|---|---|
| Leukemia | 5.38 |
| Melanoma | 4.45 |
| Breast | 6.00 |
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. Notably, it demonstrated significant inhibition against both standard and resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
3. Enzyme Inhibition
Enzymatic assays have revealed that this compound acts as a potent inhibitor of urease and carbonic anhydrase enzymes. The IC50 values for urease inhibition ranged from 1.47 to 9.27 µM, indicating strong inhibitory potential compared to standard inhibitors like hydroxyurea .
Structure–Activity Relationships (SAR)
Understanding the SAR of thiazolidinone derivatives is crucial for optimizing their biological activities. Key observations include:
- Substituent Effects : The presence of electron-donating groups such as ethoxy enhances the anticancer activity.
- Thiazolidinone Core : The thiazolidinone ring system is essential for maintaining biological activity across various derivatives.
- Pyridine Ring : The incorporation of a pyridine moiety contributes to improved enzyme inhibition and antimicrobial efficacy.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized a series of thiazolidinones and evaluated their anticancer and antimicrobial activities, highlighting the promising nature of compounds with similar structures .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds inhibit critical enzymes involved in cancer cell proliferation and bacterial cell wall synthesis, providing insights into their therapeutic potential .
Q & A
Q. Critical parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature : Room temperature for coupling steps avoids side reactions, while reflux (100–120°C) is used for condensation .
- Stoichiometry : Excess chloroacetylated reagent (1.5 mol) ensures complete substitution .
- Stereoselectivity : The (Z)-configuration is confirmed by NOESY NMR, showing spatial proximity between the benzylidene proton and thiazolidinone carbonyl .
Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Q. Basic
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : C=O stretches (1700–1750 cm⁻¹) and C-S bonds (1220–1250 cm⁻¹) confirm core functional groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 336 for analogous compounds) .
- TLC Monitoring : Hexane:ethyl acetate (3:7) systems track reaction progress .
How can researchers optimize reaction conditions to address low yields in the Knoevenagel condensation step?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (30–50 minutes vs. 7 hours) and improves yields (94% vs. 85%) by enhancing energy transfer .
- Catalyst screening : Use anhydrous NaOAc instead of K₂CO₃ to minimize side reactions .
- Solvent-free conditions : For thermally stable intermediates, eliminating DMF reduces purification complexity .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, molar ratios) using software like Minitab .
What strategies resolve contradictions between in vitro and in vivo biological activity data?
Q. Advanced
- Pharmacokinetic profiling : Assess bioavailability and metabolite formation (e.g., glucuronidation of the ethoxy group) using HPLC-MS .
- 3D cell culture models : Better replicate in vivo conditions than 2D monolayers for cytotoxicity assays .
- Dose-response recalibration : Adjust in vitro concentrations to match observed plasma levels in murine studies .
How can computational chemistry elucidate the mechanism of action?
Q. Advanced
- Molecular docking : Predict binding affinity with targets like PPAR-γ (for hypoglycemic activity) using AutoDock Vina .
- DFT calculations : Analyze electron distribution at the thioxothiazolidinone core to identify nucleophilic attack sites .
- MD simulations : Study stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
What biological activities are documented for analogous thiazolidinone derivatives?
Q. Basic
- Hypoglycemic : 5-(4-hydroxybenzylidene)-thiazolidinediones showed 40–60% reduction in blood glucose in mice .
- Antimicrobial : Rhodanine derivatives exhibit MIC values of 8–32 µg/mL against S. aureus .
- DNA binding : Co(II) complexes of hydrazinyl-acetamide derivatives display intercalation with ΔTm = 5–8°C .
What methodological considerations are crucial for SAR studies?
Q. Advanced
- Substituent variation : Replace the ethoxy group with methoxy, hydroxy, or halogens to assess electronic effects on bioactivity .
- Scaffold hopping : Compare thiazolidinone with rhodanine or quinazolinone cores to evaluate ring size impact .
- Proteomics : Use SILAC labeling to identify protein targets affected by structural modifications .
How can solubility challenges in pharmacological assays be addressed?
Q. Advanced
- Co-solvent systems : Use DMSO:PBS (10:90) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters at the acetamide group for hydrolytic activation in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
What protocols evaluate compound stability under varying conditions?
Q. Basic
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal stability : Heat at 40–80°C for 48 hours; assess by DSC for melting point shifts .
- Photostability : Expose to UV light (365 nm) for 72 hours; check for color changes or precipitate .
How are degradation products characterized during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
